Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16533183
InChI: InChI=1S/C11H21NO3/c1-8(2)11(14)6-12(7-11)9(13)15-10(3,4)5/h8,14H,6-7H2,1-5H3
SMILES:
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC16533183

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate -

Specification

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name tert-butyl 3-hydroxy-3-propan-2-ylazetidine-1-carboxylate
Standard InChI InChI=1S/C11H21NO3/c1-8(2)11(14)6-12(7-11)9(13)15-10(3,4)5/h8,14H,6-7H2,1-5H3
Standard InChI Key RDOIBPGCYKSDFE-UHFFFAOYSA-N
Canonical SMILES CC(C)C1(CN(C1)C(=O)OC(C)(C)C)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an azetidine ring—a saturated four-membered nitrogen-containing heterocycle—functionalized at the 3-position with both a hydroxyl (-OH) and an isopropyl (-CH(CH3_3)2_2) group. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety for the secondary amine, enhancing stability during synthetic manipulations . Key structural parameters include:

PropertyValueSource
Molecular FormulaC11H21NO3\text{C}_{11}\text{H}_{21}\text{NO}_3
Molecular Weight215.29 g/mol
CAS Number1438858-74-2
DensityNot Available
Boiling/Melting PointsNot Reported

The absence of reported thermophysical data underscores the compound’s specialized applications, where such properties are often secondary to reactivity.

Spectroscopic Characterization

Synthetic Methodologies

Traditional Synthesis Routes

The synthesis of Boc-protected azetidine derivatives typically involves multi-step sequences. A representative pathway for tert-butyl 3-hydroxyazetidine-1-carboxylate (a structural analog) begins with 1-benzylazetidin-3-ol, which undergoes hydrogenolysis over Pd/C to remove the benzyl group, followed by Boc protection using di-tert-butyl dicarbonate (Boc2_2O) :

  • Debenzylation:
    1-Benzylazetidin-3-olH2/Pd/CAzetidin-3-ol\text{1-Benzylazetidin-3-ol} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{Azetidin-3-ol}

  • Boc Protection:
    Azetidin-3-ol+Boc2Otert-Butyl 3-hydroxyazetidine-1-carboxylate\text{Azetidin-3-ol} + \text{Boc}_2\text{O} \rightarrow \text{tert-Butyl 3-hydroxyazetidine-1-carboxylate}

For the target compound, introducing the isopropyl group likely occurs prior to Boc protection. One plausible strategy involves:

  • Step 1: Alkylation of azetidin-3-one with isopropyl magnesium bromide.

  • Step 2: Reduction of the resulting ketone to a secondary alcohol.

  • Step 3: Boc protection under standard conditions.

Innovative Approaches Using Continuous Flow Systems

Recent advances highlight the use of microchannel reactors to improve efficiency. For tert-butyl 3-oxoazetidine-1-carboxylate, a TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-mediated oxidation in a microreactor achieved 92.1% yield with minimal byproducts, compared to 87% in batch processes . Adapting this method for the target compound could involve:

  • Oxidation: TEMPO/H2O2\text{H}_2\text{O}_2 system to oxidize a diol intermediate.

  • Wittig Reaction: Introducing the isopropyl group via a cyanomethylene phosphonate reagent .

Applications in Pharmaceutical Chemistry

Role in Baricitinib Synthesis

Baricitinib, a Janus kinase (JAK) inhibitor used for rheumatoid arthritis, incorporates a related azetidine moiety. The synthesis of its quaternary heterocyclic intermediates often relies on Boc-protected azetidines. For example, tert-butyl 3-oxoazetidine-1-carboxylate is a precursor to 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile, a key baricitinib fragment . The isopropyl variant discussed here could serve as a branching point for introducing alkyl substituents in analogous drug candidates.

Physicochemical Profiling

While experimental data for the target compound are sparse, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6) offers comparative insights:

PropertyValueSource
LogP (iLOGP)2.55
Solubility (ESOL)10.7 mg/mL
GI AbsorptionHigh

The isopropyl group’s hydrophobicity likely increases LogP relative to the hydroxyethyl analog, impacting bioavailability.

Recent Advances and Future Directions

Green Chemistry Innovations

The shift toward solvent-free or aqueous-phase reactions, as demonstrated in TEMPO-mediated oxidations , aligns with sustainable chemistry goals. Future work could explore:

  • Biocatalytic Routes: Enzymatic oxidation of azetidine alcohols.

  • Photocatalysis: Visible-light-driven functionalization of the azetidine ring.

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